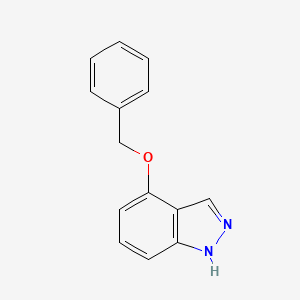

4-(Benzyloxy)-1h-indazole

Overview

Description

4-(Benzyloxy)-1h-indazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- A New Synthesis Route of 4-(Benzyloxy)-1H-Indazole: This compound has been synthesized via a five-step reaction starting from 2-methyl-3-nitrophenol, demonstrating a high total yield of 76.3%. The synthesized compound was characterized using FTIR, 1H NMR, and ESI-MS, highlighting its potential for further chemical and pharmacological studies (Tang Yan-feng, 2012).

Anticancer Potential

- Antiproliferative Activity in Cancer Cell Lines: 1H-Benzo[f]indazole-4,9-dione derivatives, structurally related to this compound, demonstrated significant antiproliferative activity on KATO-III and MCF-7 cell lines, suggesting their potential as anticancer agents (Molinari et al., 2015).

Chemical and Biological Properties

- Review on Indazole Derivatives: A comprehensive review on the chemistry, synthesis, and biological activities of indazole derivatives, including those related to this compound, has been provided. This includes their application in treating various diseases, highlighting their importance in medicinal chemistry (Mal et al., 2022).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Potential Use in OLED Applications: Synthesized oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles, structurally similar to this compound, have shown potential as deep-blue emitters for OLED applications due to their high fluorescence quantum yields and good thermal stabilities (Zhang et al., 2013).

Antispermatogenic Agents

- Investigation as Antispermatogenic Agents: Halogenated 1-benzylindazole-3-carboxylic acids, related to this compound, have been studied for their antispermatogenic activity, showing potent effects in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Activation of Nitric Oxide Receptor

- Activators of Soluble Guanylate Cyclase: Novel benzazole derivatives, including those structurally related to this compound, have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds also showed potential in inhibiting platelet aggregation (Selwood et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures have shown potential as antibacterial agents . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have been tested for in vitro antimicrobial activity, and FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .

Mode of Action

It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as in 4-(benzyloxy)-1h-indazole, are activated toward free radical attack . This activation enhances the reactivity of the compound, potentially influencing its interaction with its targets .

Biochemical Pathways

The compound’s structure suggests it may influence pathways involving benzophenone, indole, and benzimidazole moieties . These moieties are important frameworks in the discovery of innovative drugs .

Result of Action

The compound’s structure suggests it may have potential as an antibacterial agent

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s reactivity may be enhanced in certain solvents due to the activation of the benzylic hydrogens of alkyl substituents on its benzene ring . Additionally, the compound’s action may be influenced by the presence of glucose, as suggested by the glucose-dependent insulin secretion observed with BETP .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYOLSBHUABXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630903 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850364-08-8 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic methods were used to confirm the structure of 4-(Benzyloxy)-1H-indazole?

A1: The research article states that the structure of this compound was confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS) [].

Q2: What is the reported overall yield of the synthesized this compound?

A2: The five-step synthesis route, starting from 2-methyl-3-nitrophenol, resulted in a total yield of 76.3% for this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)